molecular formula C20H28N2O3S B2884827 6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide CAS No. 898654-16-5

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide

Cat. No.: B2884827
CAS No.: 898654-16-5
M. Wt: 376.52
InChI Key: MXTYZDLGGBHMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide, also known as MTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTS is a sulfonamide-based redox-active compound that has been used in various fields of research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide derivatives have been explored for their selective binding and activity at sigma(1) receptors. Methyl substitution on the piperidine ring of these compounds has been used as a probe to explore sigma-subtype affinities and selectivities. Notably, certain derivatives demonstrated significant antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).

COX Inhibition and Antitumor Effects

Naphthalene derivatives, including those with a sulfonamide group, have been synthesized to explore their inhibitory activity towards cyclooxygenase enzymes. This research direction aims at developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and efficacy. Some of these compounds showed promising in vitro cytotoxicity against various cancer cell lines, highlighting their potential as antitumor agents (Nencetti et al., 2015).

Material Science Applications

In the field of materials science, naphthalene-based poly(arylene ether ketone) copolymers containing methoxy groups have been synthesized. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for applications in direct methanol fuel cells (DMFCs). The incorporation of sulfonamide groups into these polymers enhances their proton conductivity, which is crucial for their performance in fuel cells (Na et al., 2012).

Environmental and Analytical Chemistry

Sulfonamide derivatives of naphthalene have also been employed as tracers in geothermal reservoirs. Their thermal stability and analytical detectability make them suitable for monitoring the flow and distribution of fluids in geothermal systems, contributing valuable data for the optimization of geothermal energy extraction (Rose et al., 2001).

Fluorescence Sensing and Imaging

Naphthalene-based sulfonamide compounds have been developed as fluorescent chemosensors for the detection of metal ions, such as aluminum (Al3+), in aqueous systems. These sensors exhibit significant fluorescence enhancement upon binding to Al3+, enabling their application in environmental monitoring and intracellular imaging. Such chemosensors provide valuable tools for studying the biological and environmental roles of metal ions (Mondal et al., 2015).

Properties

IUPAC Name

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-19(2)12-16(13-20(3,4)22-19)21-26(23,24)18-9-7-14-10-17(25-5)8-6-15(14)11-18/h6-11,16,21-22H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTYZDLGGBHMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.